molecular formula C10H11IO B1374213 4-(4-Iodophenyl)butan-2-one CAS No. 918540-55-3

4-(4-Iodophenyl)butan-2-one

Cat. No.: B1374213
CAS No.: 918540-55-3
M. Wt: 274.1 g/mol
InChI Key: KRODAABNJFTHLD-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)butan-2-one (CAS No. 918540-55-3) is a substituted aryl ketone with the molecular formula C₁₀H₁₁IO and a molecular weight of 274.10 g/mol . It is classified as an organic building block, primarily utilized in pharmaceutical and chemical research. Structurally, it features a butan-2-one backbone with a 4-iodophenyl substituent, which imparts distinct electronic and steric properties compared to other aryl ketones.

Properties

IUPAC Name

4-(4-iodophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRODAABNJFTHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734894
Record name 4-(4-Iodophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918540-55-3
Record name 4-(4-Iodophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-iodophenyl)butan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Iodophenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobenzyl bromide with acetylacetone . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)butan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted phenylbutanones.

    Reduction: The major product is 4-(4-iodophenyl)butan-2-ol.

    Oxidation: Products include 4-(4-iodophenyl)butanoic acid and other oxidized derivatives.

Scientific Research Applications

4-(4-Iodophenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a substrate in enzymatic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aryl Butan-2-one Derivatives

Compound Name Substituent Molecular Weight (g/mol) Physical State Synthesis Yield (%) Key Applications References
This compound 4-Iodophenyl 274.10 Solid Pharmaceutical intermediates, research [7], [19]
4-(3-Nitrophenyl)butan-2-one 3-Nitrophenyl 193.20* Oil 78 Chemical synthesis, nitroaromatic studies [1]
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl 180.26 Not reported Cosmetics (tyrosinase inhibition) [2], [3]
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl 178.23 Solid 75 Agrochemical lures, skin-lightening [6], [9], [12]
4-(N-Methyl-N-phenylamino)butan-2-one N-Methyl-N-phenylamino 191.24* Not reported Antimicrobial, insecticidal [16]
4-(4-Methoxyphenyl)butan-2-one 4-Methoxyphenyl 192.21* Not reported Feed additives, flavorings [5]

*Calculated based on molecular formula.

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing Groups (EWGs): The iodo substituent in this compound increases molecular weight and polarizability compared to lighter substituents like methoxy or hydroxy groups. This enhances its utility in heavy-atom-mediated reactions (e.g., X-ray crystallography) . Nitro (3-Nitrophenyl) and sulfanyl groups lower electron density on the aromatic ring, affecting reactivity. For instance, 4-(Phenylsulfanyl)butan-2-one exhibits non-competitive tyrosinase inhibition due to sulfur’s nucleophilic properties .
  • Electron-Donating Groups (EDGs):

    • Hydroxy and methoxy substituents (e.g., 4-(4-Hydroxyphenyl)butan-2-one) increase solubility in polar solvents. Raspberry ketone (4-(4-Hydroxyphenyl)butan-2-one) is widely used in agrochemical lures due to its volatility and compatibility with esterification .

Biological Activity

4-(4-Iodophenyl)butan-2-one, also referred to as 4-(4-iodophenyl)-2-butanone , is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom on the aromatic ring, which may influence its pharmacological properties and interactions with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The chemical formula for this compound is C10H11IC_{10}H_{11}I, with a molecular weight of approximately 256.1 g/mol. The structure features a butanone moiety substituted with a para-iodophenyl group, which is significant for its reactivity and interaction with biomolecules.

PropertyValue
Molecular FormulaC₁₀H₁₁I
Molecular Weight256.1 g/mol
CAS Number918540-55-3

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent, as well as its interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

Case Study:
In one notable investigation, the compound was tested against U-87 MG glioblastoma cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its effectiveness in inhibiting tumor growth.

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific proteins involved in cell survival and apoptosis. It has been suggested that the compound may act as an inhibitor of Bcl-2 family proteins, which are crucial regulators of apoptosis.

Interaction Studies

Studies have shown that similar compounds can bind to Bcl-2 and Bcl-xL proteins, leading to enhanced apoptosis in cancer cells. The binding affinities of these compounds are often measured using fluorescence polarization assays, which help elucidate their mechanisms of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
1-Bromo-4-(phenyl)butan-2-oneC₉H₁₁BrOLacks iodine; used in similar applications
1-Iodo-4-(phenyl)butan-2-oneC₉H₁₁IOContains iodine; similar reactivity
1-(3,4-Dichlorophenyl)butan-1-oneC₉H₈Cl₂OChlorinated derivative; different reactivity

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Its structural characteristics suggest possible uses in:

  • Radiotheranostics : As indicated by studies exploring its use in conjunction with radiolabeled compounds for targeted therapy.
  • Antimicrobial Activity : Preliminary studies suggest that similar iodinated compounds exhibit antimicrobial properties, warranting further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.